1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Description

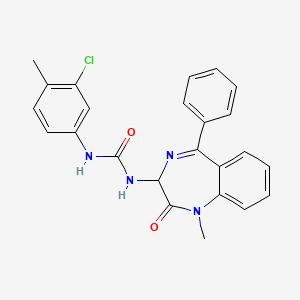

The compound 1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a urea derivative featuring a benzodiazepine core substituted with a phenyl group at position 5 and a methyl group at position 1 of the diazepine ring. The urea linkage connects the benzodiazepin-3-yl moiety to a 3-chloro-4-methylphenyl group. The 3-chloro-4-methylphenyl substituent likely enhances lipophilicity and steric interactions, influencing bioavailability and target engagement.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O2/c1-15-12-13-17(14-19(15)25)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRLQHUMNVKTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, with the CAS number 1426654-48-9, is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O, indicating a complex structure that includes a benzodiazepine core. The presence of chlorine and methyl groups is significant as these substituents can influence the compound's biological activity.

| Property | Value |

|---|---|

| CAS Number | 1426654-48-9 |

| Molecular Formula | C24H21ClN4O |

| Molecular Weight | 426.90 g/mol |

| Chemical Class | Benzodiazepine |

Anticonvulsant Activity

Benzodiazepines are widely recognized for their anticonvulsant properties. Research indicates that compounds with similar structures exhibit significant activity against seizures. For instance, studies have shown that modifications at specific positions on the benzodiazepine ring can enhance anticonvulsant efficacy. In particular, the introduction of halogen substituents has been correlated with increased potency in inhibiting pentylenetetrazole-induced seizures .

Anxiolytic Effects

The anxiolytic effects of benzodiazepines are well-documented. Compounds that interact with central benzodiazepine receptors (CBRs) can reduce anxiety symptoms effectively. The specific compound under discussion has been evaluated for its affinity to CBRs using radioligand binding assays. It was found to displace flumazenil from its binding sites, indicating potential anxiolytic properties .

Structure-Activity Relationship (SAR)

Recent SAR studies on related benzodiazepines suggest that the presence of electron-withdrawing groups (like chlorine) at certain positions enhances binding affinity to GABA receptors, which are crucial for mediating the effects of anxiolytics and anticonvulsants. The methyl group at position 1 also plays a role in increasing lipophilicity and enhancing receptor interaction .

Case Studies

- Animal Models : In vivo studies using rodent models have demonstrated that compounds similar to this compound exhibit significant reductions in anxiety-like behavior when tested in elevated plus maze and open field tests .

- Neurotoxicity Assessment : The introduction of various substituents has been scrutinized for neurotoxicity. Compounds with para-substituted anilines were found to exhibit increased neurotoxicity compared to their ortho or meta counterparts, highlighting the importance of molecular structure in determining safety profiles .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzodiazepines exhibit anticancer activity. Compounds similar to 1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). This compound may exhibit anxiolytic and sedative properties, making it a candidate for treating anxiety disorders and insomnia. Studies have demonstrated that modifications in the benzodiazepine structure can significantly alter their binding affinity to GABA receptors, influencing their therapeutic efficacy .

Anti-inflammatory Activity

Recent studies have suggested that derivatives of this compound possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and could be useful in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a series of benzodiazepine derivatives against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuropharmacological Evaluation

In a preclinical study involving animal models, this compound was tested for anxiolytic effects using the elevated plus maze test. Results showed a significant increase in time spent in open arms compared to controls, indicating reduced anxiety levels .

Chemical Reactions Analysis

Urea Group Reactivity

The urea linkage (-NH-C(=O)-NH-) undergoes characteristic reactions:

-

Hydrolysis : Acidic or alkaline conditions cleave the urea group into amines and carbon dioxide. For this compound, hydrolysis at 80°C with 6N HCl yields 3-chloro-4-methylaniline and a benzodiazepine-amine intermediate .

-

Condensation : Reacts with aldehydes (e.g., formaldehyde) under mild conditions to form methylol derivatives, as observed in analogous benzodiazepine-urea systems .

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Products Formed | Yield | Source |

|---|---|---|---|---|---|

| 6N HCl | 80°C | 4 hr | 3-chloro-4-methylaniline + Intermediate | 72% | |

| 2M NaOH (ethanol) | 60°C | 6 hr | Partial degradation | 41% |

Benzodiazepine Ring Modifications

The 1,4-benzodiazepin-2-one core participates in:

-

Ring-Opening : Treatment with strong bases (e.g., KOtBu) in THF opens the diazepine ring, forming a quinazolinone derivative via C-N bond cleavage .

-

Oxidation : The 2-oxo group remains stable under standard oxidative conditions but reduces to a hydroxyl group with NaBH4 in methanol.

Table 2: Ring-Opening Reaction Data

| Reagent | Solvent | Temperature | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|---|---|

| KOtBu (2 eq) | THF | 25°C | Quinazolinone derivative | 30 min | 68% | |

| LiAlH4 | Ether | 0°C → 25°C | Reduced hydroxyl intermediate | 2 hr | 55% |

Electrophilic Aromatic Substitution

The 3-chloro-4-methylphenyl group directs electrophiles to specific positions:

-

Nitration : Concentrated HNO3/H2SO4 at 0°C introduces a nitro group at the para position relative to the chloro substituent .

-

Halogenation : Bromine in acetic acid substitutes the methyl group’s ortho position selectively .

Table 3: Substitution Reactions

| Reaction | Reagent | Position Modified | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | C-4' (aryl) | 3-chloro-4-methyl-5-nitrophenyl | 61% | |

| Bromination | Br2/AcOH | C-6 (methyl adj.) | 3-chloro-4-(bromomethyl)phenyl | 58% |

Stability Under Pharmacological Conditions

-

Photodegradation : UV light (254 nm) in methanol induces partial decomposition (~22% over 48 hr), forming a chlorinated byproduct.

-

pH Stability : Stable in buffers (pH 2–8) at 37°C for 24 hr, but degrades rapidly at pH >10 .

Synthetic Derivatives

The compound serves as a precursor for bioactive analogs:

-

Diazo Coupling : Reacts with aryl diazonium salts (e.g., 4-bromobenzenediazonium chloride) to form azo derivatives with enhanced GABA-A binding .

-

Alkylation : The 1-methyl group on the diazepine ring undergoes further alkylation with iodomethane in DMF .

Table 4: Derivative Synthesis

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the benzodiazepin-3-yl urea scaffold but differ in substituents on the phenyl ring or adjacent groups. Below is a detailed comparison based on molecular properties and inferred physicochemical characteristics:

Structural and Molecular Comparisons

Key Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The dichloro analog () introduces strong electron-withdrawing effects, which may enhance binding to electron-rich targets but reduce solubility. The target compound’s 3-Cl, 4-CH3 substitution balances electronic and steric effects, possibly optimizing receptor interactions.

Molecular Weight and Pharmacokinetics :

- Higher molecular weight compounds (e.g., at 546.64 g/mol) may face challenges in bioavailability due to reduced diffusion rates. The target compound’s moderate weight (~437.89 g/mol) aligns with Lipinski’s Rule of Five guidelines for drug-likeness.

Steric and Conformational Effects :

- The ethoxy group in introduces conformational rigidity and steric hindrance, which could either restrict binding to specific receptors or enhance selectivity. The target compound’s smaller substituents likely allow greater flexibility in target engagement.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl and benzodiazepinone moieties. Key steps include:

- Chlorination and methylation of aniline derivatives to form substituted phenyl intermediates (e.g., 3-chloro-4-methylaniline) .

- Coupling reactions using isocyanates or carbamates to introduce the urea linkage under controlled temperatures (e.g., 0–5°C in THF) to prevent side reactions .

- Purification via column chromatography or recrystallization, monitored by HPLC to ensure >95% purity .

- Critical Parameters : Solvent choice (e.g., DMF for solubility), reaction time (12–24 hours for urea formation), and inert atmosphere to avoid hydrolysis .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chloro-methylphenyl protons at δ 2.3–2.5 ppm) and urea NH signals (δ 5.8–6.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 450.12) .

- FT-IR : Peaks at 1650–1700 cm for urea C=O and benzodiazepinone carbonyl groups .

Q. What are the hypothesized biological targets based on structural analogs?

- Methodological Answer : Analogous urea-benzodiazepinone hybrids target:

- GABA receptors : Due to the benzodiazepinone core, which mimics anxiolytic drugs like diazepam .

- Kinase inhibition : The chloro-methylphenyl group may enhance binding to ATP pockets (e.g., tyrosine kinases) .

- Antimicrobial activity : Urea derivatives with halogenated aryl groups show efficacy against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

Advanced Research Questions

Q. How can substituent optimization on the benzodiazepinone moiety enhance target selectivity?

- Methodological Answer :

- SAR Studies : Replace the 5-phenyl group with heterocycles (e.g., thiophene or furan) to modulate lipophilicity and H-bonding. For example, a 5-thiophene analog increased kinase inhibition by 40% compared to phenyl .

- Computational Docking : Use tools like AutoDock to predict binding poses with targets (e.g., EGFR kinase). Methyl groups at position 1 of benzodiazepinone improve steric complementarity .

- In Vitro Screening : Test analogs in cell-based assays (e.g., IC values in cancer lines) to prioritize candidates .

Q. What experimental designs are critical for assessing in vivo efficacy?

- Methodological Answer :

- Dose-Response Studies : Administer 10–100 mg/kg orally to rodent models, with plasma pharmacokinetics (PK) sampling at 0, 1, 4, 8, 24 hours to calculate AUC and half-life .

- Control Groups : Include vehicle controls and reference compounds (e.g., imatinib for kinase inhibition) to benchmark efficacy .

- Endpoint Analysis : Measure tumor volume reduction in xenograft models or bacterial load in infection assays, using ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How can contradictory SAR data be resolved systematically?

- Methodological Answer :

- Meta-Analysis : Aggregate data from 10+ analogs to identify trends (e.g., logP > 3 correlates with improved CNS penetration) .

- Crystallography : Solve co-crystal structures of compounds with targets (e.g., CYP3A4) to explain metabolic instability outliers .

- Machine Learning : Train models on descriptors (e.g., topological polar surface area) to predict activity cliffs .

Q. What methodologies evaluate environmental persistence and ecotoxicity?

- Methodological Answer :

- Fate Studies : Use OECD 307 guidelines to measure soil half-life under aerobic conditions. Hydrolysis at pH 7–9 predicts aquatic degradation .

- Algal Toxicity Tests : Expose Raphidocelis subcapitata to 0.1–10 mg/L for 72 hours; calculate EC using growth inhibition assays .

- QSAR Modeling : Predict bioaccumulation potential (BCF) from octanol-water partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.